N-(3-(1-((4-methoxyphenyl)sulfonyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide
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Overview
Description
N-(3-(1-((4-methoxyphenyl)sulfonyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a complex organic compound characterized by its unique structure, which includes a sulfonyl group, a nitrophenyl group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(1-((4-methoxyphenyl)sulfonyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the sulfonyl and nitrophenyl groups. Common reagents used in these reactions include sulfonyl chlorides, nitrobenzene derivatives, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-(1-((4-methoxyphenyl)sulfonyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the sulfonyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can produce various sulfonamide derivatives.
Scientific Research Applications
N-(3-(1-((4-methoxyphenyl)sulfonyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate and for its biological activity.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Industrial Chemistry: It can be used as a precursor for the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-(3-(1-((4-methoxyphenyl)sulfonyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide involves its interaction with specific molecular targets. The sulfonyl and nitrophenyl groups are key functional groups that can interact with enzymes or receptors, modulating their activity. The pyrazole ring may also play a role in stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Similar Compounds
(4-Methoxyphenyl)(4-nitrophenyl)methanone: Shares the methoxy and nitrophenyl groups but lacks the pyrazole ring and sulfonyl group.
(4-Methoxy-3-nitrophenyl)-phenyl-methanone: Similar in structure but differs in the position of the nitro group and the absence of the pyrazole ring.
Uniqueness
N-(3-(1-((4-methoxyphenyl)sulfonyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is unique due to the combination of its functional groups and the presence of the pyrazole ring, which imparts specific chemical and biological properties not found in the similar compounds listed above.
Properties
IUPAC Name |
N-[3-[2-(4-methoxyphenyl)sulfonyl-3-(3-nitrophenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O7S2/c1-3-36(31,32)26-19-8-4-6-17(14-19)23-16-24(18-7-5-9-20(15-18)28(29)30)27(25-23)37(33,34)22-12-10-21(35-2)11-13-22/h4-15,24,26H,3,16H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDXYHKDFGZBIAX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC(=CC=C3)[N+](=O)[O-])S(=O)(=O)C4=CC=C(C=C4)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O7S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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